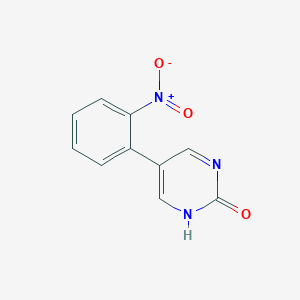

5-(2-Nitrophenyl)-pyrimidin-2-ol

Description

Properties

Molecular Formula |

C10H7N3O3 |

|---|---|

Molecular Weight |

217.18 g/mol |

IUPAC Name |

5-(2-nitrophenyl)-1H-pyrimidin-2-one |

InChI |

InChI=1S/C10H7N3O3/c14-10-11-5-7(6-12-10)8-3-1-2-4-9(8)13(15)16/h1-6H,(H,11,12,14) |

InChI Key |

MWTRDDRXUZZCEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CNC(=O)N=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

5-(2-Nitrophenyl)-pyrimidin-2-ol has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structures can effectively inhibit specific mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers, including non-small cell lung cancer (NSCLC) .

Anticancer Activity

- Mechanism : The compound may inhibit the proliferation of cancer cells by targeting mutated EGFR pathways. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cell lines .

- Case Studies : In vitro studies have demonstrated that derivatives of pyrimidine compounds exhibit selective cytotoxicity against various human cancer cell lines, including those resistant to conventional therapies .

Antimicrobial Properties

Another significant application of this compound is its antimicrobial activity. Studies have shown that related pyrimidine derivatives possess substantial antibacterial and antifungal properties.

Structure-Activity Relationship (SAR)

Research into the SAR of pyrimidine derivatives has indicated that the presence of electron-withdrawing groups enhances antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Antimicrobial Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Effective against Gram-positive bacteria | 128 |

| 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol | Enhanced activity against E. coli | 64 |

Anti-inflammatory Effects

This compound has also been evaluated for anti-inflammatory properties. Compounds within this class have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.

In vivo studies indicate that these compounds can significantly reduce pro-inflammatory cytokines in animal models, suggesting their potential use in treating inflammatory diseases .

Pharmacological Insights

The pharmacological profile of this compound suggests it may also be beneficial in other therapeutic areas:

Enzyme Inhibition

Research indicates that similar compounds can act as inhibitors of enzymes involved in critical metabolic pathways, potentially aiding in the treatment of neurodegenerative diseases .

Comparison with Similar Compounds

Key Observations :

- Positional isomerism : The nitro group’s position (ortho, meta, para) significantly impacts melting points and yields. For example, the para-nitro derivative (4d) exhibits the highest melting point (240°C), likely due to enhanced symmetry and packing efficiency .

- Synthetic efficiency : Yields range from 54–65%, with ortho-substituted derivatives (e.g., 5b) showing moderate yields compared to para-substituted analogs.

Thermodynamic and Spectroscopic Comparisons

Comparison with pyrimidin-2-ol analogs :

- Activity trends: Nitrophenyl groups enhance electron-deficient character, improving binding to cholinesterases. Pyrimidinols may exhibit similar or enhanced activity due to additional hydrogen-bonding sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.